molecular formula C₂₈H₃₈O₅S B1142677 3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene CAS No. 1259-22-9

3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene

Cat. No.: B1142677
CAS No.: 1259-22-9
M. Wt: 486.66
InChI Key:
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Description

3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene is a synthetic steroid derivative. It is characterized by the presence of an acetoxy group at the 3β position and a p-toluenesulfonyloxy group at the 17β position on the androst-5-ene backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene typically involves multiple steps:

    Starting Material: The synthesis begins with androst-5-ene, a naturally occurring steroid.

    Acetylation: The 3β-hydroxyl group of androst-5-ene is acetylated using acetic anhydride in the presence of a base such as pyridine to form 3β-acetoxyandrost-5-ene.

    Tosylation: The 17β-hydroxyl group is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene can undergo various chemical reactions, including:

    Substitution Reactions: The p-toluenesulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

    Reduction Reactions: The acetoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Both the acetoxy and p-toluenesulfonyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

Common Reagents and Conditions

    Acetylation: Acetic anhydride, pyridine

    p-Toluenesulfonyl chloride, triethylamine

    Reduction: Lithium aluminum hydride

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used

    Reduction: 3β-Hydroxy-17β-(p-toluenesulfonyloxy)androst-5-ene

    Hydrolysis: Androst-5-ene-3,17-diol

Scientific Research Applications

3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and as a potential ligand for steroid receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. The acetoxy and p-toluenesulfonyloxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3β-Hydroxy-17β-(p-toluenesulfonyloxy)androst-5-ene
  • 3β-Acetoxy-17β-hydroxyandrost-5-ene
  • Androst-5-ene-3,17-diol

Uniqueness

3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene is unique due to the presence of both acetoxy and p-toluenesulfonyloxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in research and industry, making it a valuable compound for various scientific studies.

Properties

CAS No.

1259-22-9

Molecular Formula

C₂₈H₃₈O₅S

Molecular Weight

486.66

Synonyms

Androst-5-ene-3β,17β-diol, 3-Acetate 17-p-Toluenesulfonate;  (3β,17β)-Androst-5-ene-3,17-diol, 3-Acetate 17-(4-Methylbenzenesulfonate)

Origin of Product

United States

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